molecular formula C11H12N2O B14356905 4-Benzyl-2-methyl-1H-imidazol-1-ol CAS No. 91463-64-8

4-Benzyl-2-methyl-1H-imidazol-1-ol

Cat. No.: B14356905
CAS No.: 91463-64-8
M. Wt: 188.23 g/mol
InChI Key: PWNYWPGLYSKDGP-UHFFFAOYSA-N
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Description

4-Benzyl-2-methyl-1H-imidazol-1-ol is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methyl-1H-imidazol-1-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of benzylamine with glyoxal and ammonia, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-methyl-1H-imidazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed:

Scientific Research Applications

4-Benzyl-2-methyl-1H-imidazol-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methyl-1H-imidazol-1-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular membranes, affecting membrane permeability and function .

Comparison with Similar Compounds

Comparison: 4-Benzyl-2-methyl-1H-imidazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

CAS No.

91463-64-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-benzyl-1-hydroxy-2-methylimidazole

InChI

InChI=1S/C11H12N2O/c1-9-12-11(8-13(9)14)7-10-5-3-2-4-6-10/h2-6,8,14H,7H2,1H3

InChI Key

PWNYWPGLYSKDGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1O)CC2=CC=CC=C2

Origin of Product

United States

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